(Chloromethyl)bis(4-fluorophenyl)methylsilane
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Overview
Description
(Chloromethyl)bis(4-fluorophenyl)methylsilane is an organosilicon compound with the molecular formula C14H13ClF2Si. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various chemical products, including fungicides like flusilazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane typically involves the reaction of 1-bromo-4-fluorobenzene with dichloro(chloromethyl)methylsilane in the presence of a Grignard reagent. The reaction is carried out under controlled conditions to ensure high purity and yield. The reaction mixture is then hydrolyzed at low temperatures (0-5°C) to separate the organic phase, which is further purified to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters such as the amount of magnesium used in the Grignard reagent and the reaction temperature. This helps in minimizing impurities and optimizing the yield and purity of the product. The final product is obtained as a pale yellow crystalline solid with a purity of over 96% and a yield of approximately 88.7% .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)bis(4-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
(Chloromethyl)bis(4-fluorophenyl)methylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organosilicon compounds and other complex molecules
Biology and Medicine: The compound is a key intermediate in the production of fungicides like flusilazole, which are used to control fungal infections in crops
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (Chloromethyl)bis(4-fluorophenyl)methylsilane primarily involves its role as an intermediate in the synthesis of active compounds like flusilazole. Flusilazole functions as a sterol demethylation inhibitor, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)methyl(chloromethyl)silane
- Dichloro(chloromethyl)methylsilane
- 1-bromo-4-fluorobenzene
Uniqueness
(Chloromethyl)bis(4-fluorophenyl)methylsilane is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various organosilicon compounds and fungicides. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
85491-26-5 |
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Molecular Formula |
C14H13ClF2Si |
Molecular Weight |
282.79 g/mol |
IUPAC Name |
chloromethyl-bis(4-fluorophenyl)-methylsilane |
InChI |
InChI=1S/C14H13ClF2Si/c1-18(10-15,13-6-2-11(16)3-7-13)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3 |
InChI Key |
SPFTYBCGSWVBBX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH2]CCl)F |
Canonical SMILES |
C[Si](CCl)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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